molecular formula C15H16N2O B1272702 3-amino-N-(1-phenylethyl)benzamide CAS No. 85592-79-6

3-amino-N-(1-phenylethyl)benzamide

Cat. No. B1272702
CAS RN: 85592-79-6
M. Wt: 240.3 g/mol
InChI Key: ZNBFXLWERBRCIT-UHFFFAOYSA-N
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Description

“3-amino-N-(1-phenylethyl)benzamide” is a biochemical used for proteomics research . It has a molecular formula of C15H16N2O and a molecular weight of 240.30 .


Synthesis Analysis

Benzamides can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves reacting substituted benzoyl chlorides with 1,3-diphenylthiourea in the presence of triethylamine in THF at 70 °C .


Molecular Structure Analysis

The molecular structure of “3-amino-N-(1-phenylethyl)benzamide” is represented by the InChI code: 1S/C15H16N2O/c1-11(12-6-3-2-4-7-12)17-15(18)13-8-5-9-14(16)10-13/h2-11H,16H2,1H3,(H,17,18) .


Chemical Reactions Analysis

The chemical reactions involving benzamides are diverse. For instance, benzamides can undergo N-dehydrogenation to form enamides . The reaction involves the combination of LiHMDS and triflic anhydride, which serves as both the electrophilic activator and the oxidant .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-amino-N-(1-phenylethyl)benzamide” include a molecular weight of 240.30 . More detailed properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Antioxidant Activity

3-amino-N-(1-phenylethyl)benzamide: and its derivatives have been studied for their antioxidant properties. These compounds can scavenge free radicals, which are harmful to biological systems. By neutralizing free radicals, these benzamides can potentially prevent oxidative stress-related diseases, including cardiovascular diseases and certain types of cancer .

Antibacterial Applications

The antibacterial activity of benzamide compounds is another significant area of research. They have been tested against various gram-positive and gram-negative bacteria. The effectiveness of these compounds in inhibiting bacterial growth makes them potential candidates for developing new antibacterial drugs .

Drug Synthesis Intermediates

Benzamides, such as 3-amino-N-(1-phenylethyl)benzamide , serve as crucial intermediates in the synthesis of various drugs. They are involved in the production of pharmaceuticals that treat a range of conditions from hyperactivity to cancer .

Material Science

In material science, benzamides are used to modify the properties of polymers, enhancing their utility in the plastic and rubber industries. They can alter thermal stability, flexibility, and durability of materials, making them suitable for a wide range of applications .

Agricultural Chemistry

The role of benzamides in agriculture is linked to their potential use as pesticides or growth regulators. Their chemical properties allow them to interact with biological systems in plants, providing protection against pests or diseases .

Kinetic Studies in Microflow Systems

3-amino-N-(1-phenylethyl)benzamide: has been used in kinetic studies within microflow systems. These studies help understand the reaction mechanisms and optimize conditions for the synthesis of pharmaceuticals, which can lead to more efficient drug production processes .

Green Chemistry

The synthesis of benzamides, including 3-amino-N-(1-phenylethyl)benzamide , can be achieved through green chemistry approaches. Using environmentally friendly catalysts and conditions, researchers aim to reduce the environmental impact of chemical synthesis, making the process more sustainable .

Analytical Chemistry

In analytical chemistry, benzamides can be used as reagents or indicators due to their specific reactivity and color-changing properties. They can help in the detection and quantification of various substances, improving the accuracy of analytical methods .

Mechanism of Action

While the specific mechanism of action for “3-amino-N-(1-phenylethyl)benzamide” is not explicitly mentioned in the search results, the mechanism for the synthesis of N-phenylbenzamides involves imino alcohol-amide tautomerism and suggests the involvement of a rearrangement intermediate .

Safety and Hazards

While specific safety and hazard information for “3-amino-N-(1-phenylethyl)benzamide” was not found in the search results, benzamides in general should be handled with care. They should not be ingested, and contact with skin, eyes, or clothing should be avoided .

properties

IUPAC Name

3-amino-N-(1-phenylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-11(12-6-3-2-4-7-12)17-15(18)13-8-5-9-14(16)10-13/h2-11H,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBFXLWERBRCIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385560
Record name 3-amino-N-(1-phenylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(1-phenylethyl)benzamide

CAS RN

85592-79-6
Record name 3-Amino-N-(1-phenylethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85592-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-amino-N-(1-phenylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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